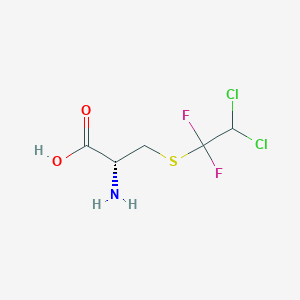

S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine (DCVC) is a chemical compound that belongs to the family of halogenated aliphatic compounds. DCVC is a metabolite of 1,1,2,2-tetrachloroethane (TCE), which is a common environmental contaminant. DCVC is of significant interest to scientists due to its potential health effects and its role in the metabolism of TCE.

Mechanism of Action

S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine exerts its toxic effects by binding to proteins and disrupting their function. This compound binds to proteins through a process called S-alkylation, which involves the addition of the this compound molecule to the thiol group of cysteine residues in proteins. This results in the formation of this compound-protein adducts, which can lead to protein dysfunction and cell death.

Biochemical and Physiological Effects:

This compound has been shown to cause liver and kidney damage in animal studies. This compound-induced liver damage is characterized by the formation of necrotic lesions and the elevation of liver enzymes. This compound-induced kidney damage is characterized by the formation of tubular casts and the elevation of blood urea nitrogen levels. This compound has also been shown to cause oxidative stress and inflammation in animal studies.

Advantages and Limitations for Lab Experiments

S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is a useful tool for studying the metabolism of TCE and the role of GST in the detoxification of TCE. This compound is also a useful biomarker for assessing TCE exposure. However, this compound has limitations as a tool for studying the toxicity of TCE, as it is not the only toxic metabolite of TCE, and its toxicity may not accurately reflect the toxicity of TCE as a whole.

Future Directions

Future research on S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine should focus on its role in the toxicity of TCE and its potential health effects. Further studies are needed to determine the mechanisms by which this compound exerts its toxic effects and to identify biomarkers of this compound-induced toxicity. Future research should also focus on the development of new methods for detecting this compound and other TCE metabolites in biological samples.

Synthesis Methods

S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine is synthesized by the reaction of TCE with L-cysteine in the presence of glutathione S-transferase (GST). GST is an enzyme that plays a crucial role in the metabolism of xenobiotics, including TCE. The reaction between TCE and L-cysteine results in the formation of this compound, which is then excreted in the urine.

Scientific Research Applications

S-(2,2-Dichloro-1,1-difluoroethyl)-L-cysteine has been extensively studied in scientific research due to its potential health effects and its role in the metabolism of TCE. This compound is used as a biomarker for TCE exposure, and its levels in urine are used to assess the extent of TCE exposure. This compound is also used as a tool to study the metabolism of TCE and the role of GST in the detoxification of TCE.

properties

CAS RN |

124076-67-1 |

|---|---|

Molecular Formula |

C5H7Cl2F2NO2S |

Molecular Weight |

254.08 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2,2-dichloro-1,1-difluoroethyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C5H7Cl2F2NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-/m0/s1 |

InChI Key |

ILJRPHVFFPPMOZ-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SC(C(Cl)Cl)(F)F |

SMILES |

C(C(C(=O)O)N)SC(C(Cl)Cl)(F)F |

Canonical SMILES |

C(C(C(=O)O)N)SC(C(Cl)Cl)(F)F |

synonyms |

DCDFE-Cys S-(2,2-dichloro-1,1-difluoroethyl)cysteine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B50419.png)

![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)